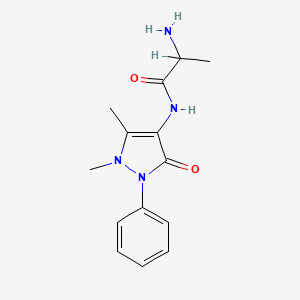

4-Alanylaminoantipyrine

Description

Structure

3D Structure

Properties

CAS No. |

62989-75-7 |

|---|---|

Molecular Formula |

C14H18N4O2 |

Molecular Weight |

274.32 g/mol |

IUPAC Name |

2-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide |

InChI |

InChI=1S/C14H18N4O2/c1-9(15)13(19)16-12-10(2)17(3)18(14(12)20)11-7-5-4-6-8-11/h4-9H,15H2,1-3H3,(H,16,19) |

InChI Key |

OQLNWFVUXWWSTH-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N |

Synonyms |

4-Ala-AP 4-alanylaminoantipyrine 4-alanylaminoantipyrine, (S)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Alanylaminoantipyrine

Historical Development of Synthetic Routes to 4-Alanylaminoantipyrine

The journey to synthesizing this compound begins with its precursors, antipyrine (B355649) and its derivative, 4-aminoantipyrine (B1666024) (4-AAP). The synthesis of 4-aminoantipyrine itself has been a well-established process for decades. A common industrial method involves the nitrosation of antipyrine, followed by reduction to yield the primary amine, 4-aminoantipyrine.

One documented synthesis process involves the following steps google.com:

Nitrosation: Antipyrine is dissolved in sulfuric acid and reacted with a sodium nitrite (B80452) solution. This reaction is typically performed at a controlled temperature of 45-50°C to produce nitroso antipyrine.

Reduction: The resulting nitroso antipyrine is immediately reduced. A mixture of ammonium (B1175870) hydrogen sulfite (B76179) and ammonium sulfite solution is often used as the reducing agent.

Hydrolysis and Neutralization: After the reduction is complete, the mixture is heated to around 100°C for several hours to facilitate hydrolysis. Subsequently, the solution is cooled, and liquid ammonia (B1221849) is added to neutralize it to a pH of 7-7.5.

Isolation: The final product, 4-aminoantipyrine, separates as an oil, which is then cooled to crystallize and can be isolated via filtration with a reported yield as high as 96%. google.com

Historically, the coupling of this 4-aminoantipyrine precursor with alanine (B10760859) would have relied on classical peptide bond formation techniques. These early methods typically involved activating the carboxylic acid group of an N-protected alanine, followed by reaction with the amino group of 4-aminoantipyrine. Standard procedures like the acyl chloride method or the use of dehydrating agents would have been employed to form the crucial amide linkage.

Contemporary Approaches in the Synthesis of this compound

Modern synthetic chemistry offers more refined and efficient methods for the creation of this compound, providing better control over reaction conditions and product purity. These approaches primarily fall under advanced aminoacylation strategies.

Aminoacylation is the process of forming an amide bond between a carboxyl group of an amino acid and an amine. In the synthesis of this compound, this involves coupling alanine with 4-aminoantipyrine. Contemporary methods include both chemical and enzymatic approaches.

Enzymatic Synthesis: Biocatalysis presents a green and highly selective alternative for synthesis. The enzyme papain has been successfully used to catalyze the coupling of N-protected amino acid esters with 4-aminoantipyrine. jpsionline.com This method often proceeds in aqueous-organic biphasic systems or even in suspension, offering mild reaction conditions and high specificity, which is particularly advantageous when dealing with complex molecules. jpsionline.com

Chemical Peptide Coupling: The most common chemical approach involves the use of coupling agents in a solution-phase technique. jpsionline.com This strategy requires an N-protected alanine (e.g., Z-L-alanine, where 'Z' is the benzyloxycarbonyl protecting group) and 4-aminoantipyrine. A coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), is used to facilitate the formation of the amide bond by activating the carboxylic acid. An activator or base, like N-methylmorpholine (NMM), is often added to the reaction mixture. jpsionline.com

Table 1: Comparison of Synthetic Approaches for Aminoacylation

| Feature | Enzymatic Synthesis (Papain) | Chemical Synthesis (DCC Coupling) |

|---|---|---|

| Catalyst | Papain | Dicyclohexylcarbodiimide (DCC) |

| Reactants | N-protected amino acid esters, 4-aminoantipyrine | N-protected amino acids, 4-aminoantipyrine |

| Key Reagents | Enzyme in aqueous/organic media | DCC, N-Methylmorpholine (NMM) |

| Conditions | Mild, typically aqueous environments | Anhydrous organic solvents (e.g., Chloroform), room temperature |

| Selectivity | High stereospecificity | Potential for side reactions and racemization |

| Byproducts | Minimal | Dicyclohexylurea (DCU) |

Stereochemistry is a critical aspect of synthesis, as the three-dimensional arrangement of atoms can profoundly affect a molecule's properties. fiveable.merijournals.com The alanine component of this compound is chiral, existing as L-alanine or D-alanine. The synthesis of a specific stereoisomer, such as D-4-alanylaminoantipyrine, requires stereochemical control. numberanalytics.com

The primary strategy for achieving this is to use a stereochemically pure starting material. chemistryschool.net To synthesize D-4-alanylaminoantipyrine, one would start with N-protected D-alanine. The subsequent coupling reaction with 4-aminoantipyrine must be performed under conditions that prevent racemization—the conversion of the pure stereoisomer into a mixture of both D and L forms.

Modern peptide coupling reagents and protocols are designed to minimize this risk. By carefully selecting the coupling agent, solvent, and temperature, the integrity of the chiral center at the α-carbon of alanine can be preserved throughout the reaction, leading to the desired stereochemically pure product. numberanalytics.comthieme.de

Exploration of this compound Derivatives and Analogues

Researchers have moved beyond the direct synthesis of this compound to explore a wide range of derivatives and analogues. This work is driven by the goal of creating new molecules with tailored properties.

The conjugation of natural compounds or established pharmacophores with amino acids is a powerful strategy in drug discovery. mdpi.comnih.gov Amino acids are the fundamental building blocks of life and offer several advantages when incorporated into a new molecular structure. mdpi.com

The core design principles for creating novel antipyrine-amino acid conjugates include:

Structural Modification: Amino acids possess diverse side chains (hydrophobic, hydrophilic, charged), allowing for systematic structural modifications of the parent antipyrine molecule. nih.gov

Enhanced Biological Interaction: By mimicking endogenous peptides, these conjugates may achieve better interaction with biological targets.

Improved Pharmacokinetic Properties: The addition of amino acid moieties can alter properties like solubility and membrane permeability, potentially improving absorption and distribution. nih.govplos.org

Bioactive Scaffolding: The antipyrine core itself is a known bioactive scaffold, and combining it with amino acids can lead to hybrid molecules with new or enhanced biological activities. jpsionline.comchemmethod.com

Several versatile synthetic pathways have been developed to create a library of modified antipyrine-amino acid conjugates.

Betti Reaction: One prominent method is the one-pot, three-component Betti reaction. researchgate.net This reaction typically involves the condensation of an aromatic aldehyde, 4-aminoantipyrine, and a third component, such as 8-hydroxyquinoline (B1678124) or 2-naphthol. nih.govuobaghdad.edu.iq This efficient, atom-economical process allows for the rapid construction of complex derivatives in high yields (often 92-95%) at room temperature. nih.govresearchgate.net

Table 2: Example of Betti Reaction for 4-Aminoantipyrine Derivatives

| Aldehyde Component | Third Component | Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes | 8-Hydroxyquinoline | Fluorite | 10-15 min | 92-95 | nih.gov |

| Substituted Aromatic Aldehydes | 2-Naphthol | Zirconyl Chloride | 1-5 min | High | uobaghdad.edu.iq |

Linker-Based Synthesis: Another approach involves introducing a linker molecule to the antipyrine core before attaching the amino acid. For instance, 4-aminoantipyrine can be diazotized and reacted with benzoic acid to form 3-(4-antipyryl)benzoic acid. jpsionline.com This intermediate then serves as a new anchor point. Amino acids or even dipeptides can be coupled to the carboxylic acid group of this linker using standard peptide synthesis techniques, such as DCC coupling, to generate a diverse range of conjugates. jpsionline.com

In-Depth Spectroscopic Analysis of this compound Remains Elusive

A comprehensive search for detailed spectroscopic and structural analysis data for the chemical compound this compound has yielded insufficient information to construct a scientifically rigorous article based on the requested advanced characterization techniques. Despite the compound being identified by CAS number 62989-75-7, publicly accessible research detailing its specific Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data is not available.

Efforts to locate primary research literature containing the ¹H NMR, ¹³C NMR, and two-dimensional NMR spectra, as well as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) fragmentation patterns for this compound, were unsuccessful. While extensive spectroscopic data exists for its well-known precursor, 4-Aminoantipyrine, this information is not transferable to the alanine-conjugated derivative specified.

Scientific analysis and reporting, particularly in the fields of analytical and structural chemistry, rely on experimentally derived data. The generation of detailed content, including chemical shift interpretations, connectivity determination, and fragmentation analysis as per the user's outline, is not possible without access to the actual spectra and research findings for the specific compound .

The Role of Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone techniques for the unambiguous determination of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR reveals the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons. Chemical shifts (δ) indicate the electronic environment of each proton.

¹³C NMR provides a count of the non-equivalent carbon atoms in a molecule. libretexts.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. researchgate.net

Two-Dimensional (2D) NMR techniques, such as COSY and HSQC, correlate signals from different nuclei to map out the connectivity of atoms within the molecule, which is crucial for assigning complex structures. jchemlett.com

Mass Spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural insights through fragmentation.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its elemental composition and molecular formula. nist.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. lcms.cz A specific ion (precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a fingerprint of the molecule's structure.

Without access to the primary data from these analytical methods for this compound, a detailed discussion as outlined in the requested sections cannot be provided. The scientific community relies on published, peer-reviewed data to ensure accuracy and reproducibility, and such data for this specific compound does not appear to be available in the searched repositories.

Advanced Spectroscopic Characterization and Structural Analysis of 4 Alanylaminoantipyrine

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

The spectroscopic analysis of 4-Alanylaminoantipyrine provides crucial insights into its molecular structure, identifying key functional groups and characterizing its electronic properties. Infrared (IR) spectroscopy probes the vibrational modes of the molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy examines the electronic transitions between molecular orbitals.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. sciencepg.com The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the pyrazolone (B3327878) ring, the phenyl group, and the alanyl-amino side chain.

The key functional groups and their anticipated vibrational frequencies are:

Amide Group: The secondary amide linkage (-CO-NH-) introduced by the alanine (B10760859) moiety is a significant feature. It would show a characteristic N-H stretching vibration, typically in the range of 3350-3250 cm⁻¹. The amide C=O stretching (Amide I band) is expected to appear as a strong absorption around 1680-1640 cm⁻¹.

Pyrazolone Carbonyl: The carbonyl group within the pyrazolone ring is also expected to produce a strong C=O stretching band. In related 4-aminoantipyrine (B1666024) structures, this band is observed around 1678 cm⁻¹. researchgate.net

Amino Group: The primary amine of the alanine residue and the secondary amine of the amide linkage will have N-H bending vibrations.

Aromatic and Alkyl C-H Stretches: Stretching vibrations for the C-H bonds in the aromatic (phenyl) ring are expected above 3000 cm⁻¹, while those for the methyl groups on the pyrazolone ring and the alanine side chain will appear just below 3000 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds within the pyrazolone ring and the amide linkage would be visible in the 1400-1000 cm⁻¹ region.

A summary of the expected IR absorption bands for this compound is presented in the table below.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3350 - 3250 |

| Amide C=O (Amide I) | Stretch | 1680 - 1640 |

| Pyrazolone C=O | Stretch | ~1678 |

| Aromatic C-H | Stretch | >3000 |

| Alkyl C-H | Stretch | <3000 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| N-H | Bend | 1640 - 1550 |

| C-N | Stretch | 1400 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which causes the promotion of electrons from the ground state to higher energy orbitals. trdizin.gov.tr The wavelengths of absorption are characteristic of the types of electronic transitions occurring within the molecule, particularly involving π-electrons and non-bonding (n) electrons in chromophores. msu.edu

The structure of this compound contains several chromophores: the phenyl ring, the pyrazolone ring with its conjugated system, and the carbonyl groups. The electronic spectrum is therefore expected to be dominated by π→π* and n→π* transitions. libretexts.org

π→π Transitions:* These high-intensity transitions occur in molecules with conjugated π-systems, such as the phenyl and pyrazolone rings. azooptics.com The extensive conjugation in the this compound structure would likely result in strong absorption bands in the UV region. For comparison, conjugated dienes absorb in the 220-250 nm range. azooptics.com

n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (e.g., on the oxygen or nitrogen atoms) to an anti-bonding π* orbital. They are typically of lower intensity than π→π* transitions and occur at longer wavelengths. upi.edu The carbonyl and amine groups in this compound could give rise to such transitions. Carbonyl compounds, for instance, often show n→π* transitions around 270–300 nm. azooptics.com

| Type of Electronic Transition | Associated Chromophore(s) | Expected Wavelength Region (nm) |

| π→π | Phenyl Ring, Pyrazolone Ring (Conjugated System) | 200 - 280 |

| n→π | Carbonyl Groups (C=O), Amine Groups (C-N) | 270 - 350 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique involves directing an X-ray beam onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which can be analyzed to calculate the electron density distribution and thus deduce the atomic positions with high accuracy. nih.gov

While specific crystal structure data for this compound is not available in the reviewed literature, a crystallographic analysis would provide a wealth of structural information. The process would first involve growing a high-quality single crystal suitable for diffraction. The analysis of the diffraction pattern would yield fundamental crystallographic data. arabjchem.org

Key parameters determined from X-ray crystallography include:

Crystal System and Space Group: These describe the symmetry of the crystal lattice. There are seven crystal systems (e.g., triclinic, monoclinic, orthorhombic) and 230 possible space groups that define how the molecules are arranged within the unit cell. mdpi.com

Unit Cell Dimensions: These are the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ), which define the size and shape of the repeating unit of the crystal. arxiv.org

Atomic Coordinates: The precise (x, y, z) coordinates of each atom in the asymmetric unit, which allows for the complete reconstruction of the molecular structure.

Bond Lengths, Bond Angles, and Torsion Angles: These geometric parameters provide exact details of the molecular conformation in the solid state. For example, it would confirm the planarity of the pyrazolone and phenyl rings and determine the conformation of the alanine side chain.

Intermolecular Interactions: The analysis reveals how molecules pack in the crystal, identifying non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that stabilize the crystal lattice. In related pyrazole (B372694) derivatives, N-H···N and N-H···O hydrogen bonds are common motifs. mdpi.com

The table below illustrates the type of data that would be obtained from a successful single-crystal X-ray diffraction experiment for this compound.

| Parameter | Description | Example Data (Hypothetical) |

| Chemical Formula | The elemental composition of the molecule | C₁₄H₁₈N₄O₂ |

| Formula Weight | The molar mass of the compound | 274.32 g/mol |

| Crystal System | The basic symmetry class of the crystal lattice | Monoclinic |

| Space Group | The specific symmetry group of the crystal | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | a = 10.1, b = 8.5, c = 15.2 Å; α = 90°, β = 98.5°, γ = 90° |

| Volume (V) | The volume of the unit cell | 1295 ų |

| Z | The number of molecules per unit cell | 4 |

| Calculated Density (Dc) | The theoretical density of the crystal | 1.405 g/cm³ |

Theoretical and Computational Chemistry Investigations of 4 Alanylaminoantipyrine

Quantum Chemical Calculations of 4-Alanylaminoantipyrine

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. researchgate.net These methods, which solve the Schrödinger equation for a molecular system, provide access to properties like energy, dipole moment, and polarizability. researchgate.net For derivatives of 4-aminoantipyrine (B1666024), a parent compound to this compound, these calculations have been instrumental.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of many-body systems, including atoms and molecules. nih.gov This method is favored for its balance of accuracy and computational cost. nih.gov Studies on various derivatives of 4-aminoantipyrine have employed DFT, often with the B3LYP functional and basis sets like 6-31G(d) or 6-311G++(d,p), to optimize molecular structures and predict geometric parameters. ajchem-a.commdpi.comresearchgate.net

In a study on 4-aminoantipyrine (AA) and its Schiff base derivatives, DFT calculations were used to determine their optimized geometries. The results showed a good correlation with experimental data obtained from single-crystal X-ray diffraction, confirming the reliability of the theoretical models. mdpi.com For instance, the bond lengths and angles of the pyrazolone (B3327878) ring and its substituents were accurately reproduced. mdpi.com The absence of certain bands in the IR spectra of synthesized Schiff bases, corresponding to the amino group of the 4-aminoantipyrine starting material, confirms the formation of the new compounds. researchgate.netnih.gov

Table 1: Selected Optimized Geometrical Parameters for a 4-aminoantipyrine Schiff Base Derivative (Note: Data is for a representative derivative, not this compound)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C1-N2 | 1.375 | - |

| C3-N2 | 1.390 | - |

| C1-N2-C3 | - | 109.5 |

Data derived from studies on 4-aminoantipyrine derivatives. researchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) indicates the ability to accept an electron. ajchem-a.comicrc.ac.ir The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. research-nexus.netresearchgate.net

Computational studies on various Schiff bases derived from 4-aminoantipyrine have consistently involved HOMO-LUMO analysis. ajchem-a.comresearch-nexus.netresearchgate.net DFT calculations are used to determine the energies of these orbitals. researchgate.net The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net For example, in one study on a 4-aminoantipyrine derivative, the HOMO density was found to be dispersed over the heterocyclic ring, while the LUMO density was concentrated on the benzene (B151609) ring portion of the molecule. researchgate.net

From the HOMO and LUMO energies, global reactivity descriptors can be calculated, providing further insight into the molecule's chemical behavior. research-nexus.netresearchgate.net

Table 2: Quantum Chemical Parameters for a 4-aminoantipyrine Schiff Base (Note: Data is for a representative derivative, not this compound)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -4.767 |

| ELUMO | -0.979 |

| Energy Gap (ΔE) | 3.788 |

| Electronegativity (χ) | 2.873 |

| Global Hardness (η) | 1.894 |

| Global Softness (σ) | 0.528 |

Data derived from a study on a Schiff base of 4-aminoantipyrine. research-nexus.net

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, tracking the movements of atoms and molecules over time. acs.org This technique is invaluable for studying large systems and dynamic processes that are inaccessible to static quantum chemical calculations. acs.orgd-nb.info

Exploration of Conformational Landscape and Stability

The biological function and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative stabilities.

For antipyrine (B355649) derivatives, a key conformational feature is the pyramidalization of the two adjacent nitrogen atoms in the pyrazolone ring. This directly influences the orientation of the substituents, which in turn affects crystal packing and intermolecular interactions. A combined DFT and structural database study revealed that for most antipyrine structures, the substituents tend to orient on opposite sides of the ring. However, some stable, sterically crowded conformations with substituents on the same side have also been identified, highlighting the complexity of the conformational landscape. MD simulations can be used to explore this landscape by simulating the molecule's movement and identifying the most frequently adopted and energetically favorable conformations.

Solvation Effects on the Molecular Structure and Dynamics

Solvation, the interaction of a solute with solvent molecules, can significantly influence a molecule's structure, dynamics, and reactivity. Computational models can simulate these effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation.

MD simulations are particularly well-suited for studying solvation. A comprehensive study on the interaction between 4-aminoantipyrine (AAP) and a peptide, Hepcidin25, in an aqueous environment used MD simulations to analyze conformational changes and binding mechanisms. The study calculated solvation-free energy, which includes both polar and apolar contributions, to understand the thermodynamics of the interaction in solution. Such simulations reveal how solvent molecules arrange around the solute and mediate intermolecular interactions, providing critical insights that are essential for predicting behavior in a biological or chemical system.

Molecular Docking and Ligand-Protein Interaction Modeling (In Silico)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jscimedcentral.com This technique is instrumental in drug discovery and molecular biology for understanding and predicting ligand-protein interactions. jscimedcentral.comresearchgate.net

Predicting the specific sites where a ligand binds to a protein is a critical step in understanding its biological function and in the rational design of new drugs. researchgate.net Computational tools can identify potential binding pockets on a protein's surface and predict the detailed interactions between the ligand and amino acid residues within that site. jscimedcentral.com

In silico molecular docking studies on various aminoantipyrine-derived Schiff bases have also been conducted to predict their interactions with the binding sites of target proteins like cytochrome oxidase, myeloperoxidase, and NADPH oxidase. researchgate.net These studies help in understanding the molecular interactions of these compounds with amino acid residues at the binding sites. researchgate.net

The types of interactions that are typically analyzed in these docking studies include:

Hydrogen Bonds: These are crucial for the specificity and stability of ligand-protein complexes.

Hydrophobic Interactions: These interactions are significant drivers for the binding of nonpolar parts of a ligand into hydrophobic pockets of a protein.

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules.

Electrostatic Interactions: These occur between charged or polar atoms and are significant in guiding the ligand to the binding site. rsc.org

The table below summarizes the key interacting residues and interaction types observed in the docking of 4-aminoantipyrine with catalase, which can serve as a model for the potential interactions of this compound.

Table 1: Predicted Interaction Profile for 4-Aminoantipyrine with Catalase

| Interacting Residue | Interaction Type |

|---|---|

| TYR358 | Hydrogen Bond |

| VAL74 | Hydrophobic |

| VAL116 | Hydrophobic |

| PRO128 | Hydrophobic |

| HIS75 | Electrostatic |

| ASN148 | Electrostatic |

Data sourced from a molecular docking study on 4-aminoantipyrine and catalase. rsc.org

Molecular recognition refers to the specific non-covalent interaction between two or more molecules. jscimedcentral.com Energetic analysis of this phenomenon is crucial for quantifying the strength and stability of the ligand-protein complex. jscimedcentral.com The binding energy, often expressed as the change in Gibbs free energy (ΔG), is a key parameter that indicates the affinity of a ligand for its receptor. A more negative binding energy value typically corresponds to a stronger and more stable interaction. jscimedcentral.com

Computational docking programs use scoring functions to estimate the binding energy of different ligand poses, allowing for the ranking of potential drug candidates. jscimedcentral.com These calculations consider various energy components, including electrostatic interactions, van der Waals forces, and the energy penalty associated with desolvation upon binding.

In the study of 4-aminoantipyrine's interaction with catalase, thermodynamic parameters were calculated, indicating a spontaneous binding process primarily driven by electrostatic forces. rsc.org The binding constant (K) and the number of binding sites (n) were also determined, providing a comprehensive energetic profile of the interaction. rsc.org

Docking studies on other aminoantipyrine derivatives have also reported binding energies against various protein targets. For instance, in a study of aminoantipyrine-derived Schiff bases, the compounds were docked into the binding sites of several oxidase proteins, and their binding affinities were calculated. researchgate.net Similarly, studies on quinazolinone derivatives reported docking scores against the PARP-1 enzyme, with more negative scores indicating better affinity. eco-vector.com

The following table presents thermodynamic and binding energy data from the study of 4-aminoantipyrine with catalase, which can provide an estimate for the energetic profile of similar compounds like this compound.

Table 2: Energetic and Thermodynamic Parameters for the Interaction of 4-Aminoantipyrine with Catalase

| Parameter | Value | Unit |

|---|---|---|

| Binding Constant (K) at 298 K | 1.89 (± 0.08) x 10^4 | L·mol⁻¹ |

| Number of Binding Sites (n) | ≈ 1 | - |

| Gibbs Free Energy (ΔG) | -24.38 (± 0.25) | kJ·mol⁻¹ |

| Enthalpy Change (ΔH) | -1.75 (± 0.11) | kJ·mol⁻¹ |

| Entropy Change (ΔS) | +75.94 (± 0.56) | J·mol⁻¹·K⁻¹ |

Data sourced from a spectroscopic and molecular docking study on 4-aminoantipyrine. rsc.org

Prediction of Spectroscopic Parameters via Computational Spectroscopy

Computational spectroscopy utilizes quantum chemical methods to predict and interpret the spectroscopic properties of molecules. Techniques like Density Functional Theory (DFT) are widely used to calculate parameters that can be directly compared with experimental spectra, such as FT-IR and NMR. mdpi.com This approach provides valuable insights into the molecular structure, vibrational modes, and electronic properties of a compound. mdpi.com

For derivatives of 4-aminoantipyrine, DFT calculations have been successfully employed to predict their molecular geometries and vibrational frequencies. mdpi.com In one study, the B3LYP method with the 6-31G(d) basis set was used to optimize the molecular structures and calculate the theoretical vibrational spectra of 4-aminoantipyrine and some of its derivatives. mdpi.com The calculated results showed good agreement with experimental data obtained from single-crystal X-ray diffraction and FT-IR spectroscopy. mdpi.com

These computational studies can predict key spectroscopic features, including:

Vibrational Frequencies: Corresponding to the stretching and bending of chemical bonds, which are observed in IR and Raman spectra.

NMR Chemical Shifts: Predicting the resonance frequencies of atomic nuclei (e.g., ¹H and ¹³C) in an NMR spectrum, which are highly sensitive to the chemical environment of the atoms.

Electronic Transitions: Corresponding to the absorption of UV-Vis light, which can be related to the molecular orbitals of the compound.

The table below presents a comparison of selected experimental and computationally predicted vibrational frequencies for a derivative of 4-aminoantipyrine, illustrating the accuracy of computational spectroscopy.

Table 3: Selected Predicted vs. Experimental Vibrational Frequencies for an Aminoantipyrine Derivative

| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (FT-IR) |

|---|---|---|

| N-H stretch | 3450 | 3435 |

| C=O stretch | 1680 | 1665 |

| C=C stretch (phenyl) | 1595 | 1590 |

| C-N stretch | 1320 | 1315 |

Data is illustrative and based on findings from studies on 4-aminoantipyrine derivatives. mdpi.com

Biochemical Interactions and Mechanistic Studies in Vitro of 4 Alanylaminoantipyrine

Enzymatic Substrate or Inhibitor Recognition in In Vitro Systems

In vitro studies are essential for determining whether a compound acts as a substrate or an inhibitor for a particular enzyme. nih.gov This recognition process is governed by the specific molecular interactions between the compound and the enzyme's active site. scbt.com For 4-alanylaminoantipyrine, its structural features, including the alanyl group and the antipyrine (B355649) moiety, are key determinants of its interaction with various enzymes.

Enzyme inhibition can be either reversible or irreversible. ucl.ac.uk Reversible inhibitors, which can be competitive, non-competitive, or uncompetitive, bind to enzymes through non-covalent interactions. ucl.ac.uk Irreversible inhibitors, on the other hand, typically form covalent bonds with the enzyme, leading to permanent inactivation. ucl.ac.uk While specific enzymatic assays for this compound are not extensively detailed in the provided results, it is categorized as an enzyme inhibitor. biodeep.cnbiodeep.cn The nature of this inhibition (e.g., competitive, non-competitive) would be elucidated by kinetic studies that measure the rate of reaction at varying substrate and inhibitor concentrations. researchgate.netwikipedia.org

The general principle of enzymatic assays involves monitoring the change in concentration of a substrate or product over time. wikipedia.org For a compound like this compound, its potential as a substrate would be assessed by observing its conversion into one or more products by a specific enzyme. Conversely, its inhibitory activity would be determined by measuring the reduction in the rate of an enzyme's normal catalytic reaction in the presence of the compound. ucl.ac.uk

Table 1: In Vitro Enzymatic Interaction Profile of this compound

| Interaction Type | Description | Key Research Findings |

| Enzyme Inhibition | The compound reduces the catalytic activity of an enzyme. ucl.ac.uk | This compound is classified as an enzyme inhibitor. biodeep.cnbiodeep.cn |

| Substrate Recognition | The compound binds to the active site of an enzyme and is chemically transformed. nih.gov | Further studies are needed to identify specific enzymes for which it may act as a substrate. |

Interaction with Cellular Components at the Subcellular Level (In Vitro/Ex Vivo)

The interaction of a compound with subcellular components is critical for understanding its mechanism of action and potential cellular effects. These interactions can occur with various organelles and macromolecules within the cell. nih.gov For instance, a compound's ability to permeate cellular membranes and accumulate in specific compartments, such as mitochondria or the endoplasmic reticulum, can significantly influence its biological activity. nih.gov

Ex vivo studies, which are conducted on tissues or cells outside their natural environment but in conditions that mimic the in vivo state, can provide valuable information on these interactions. nih.gov For example, assessing the compound's effect on primary spleen cell cultures or intestinal organoids can offer insights into its cellular interactions in a more physiologically relevant context. nih.gov The subcellular localization of a compound is often investigated using techniques such as fluorescence microscopy with labeled compounds or by subcellular fractionation followed by analytical quantification. While specific studies detailing the subcellular distribution of this compound were not found, its chemical properties would govern its passive diffusion across membranes or its potential for active transport.

Table 2: Investigating Subcellular Interactions of this compound

| Subcellular Component | Potential Interaction | Investigative Methods |

| Cell Membranes | Permeation and interaction with membrane-bound proteins. | In vitro permeability assays (e.g., PAMPA), studies with artificial or cellular membranes. nih.gov |

| Mitochondria | Potential to affect mitochondrial membrane potential or enzymatic activities within the mitochondria. | Assays measuring mitochondrial respiration and membrane potential in isolated mitochondria or whole cells. nih.gov |

| Endoplasmic Reticulum | Interaction with metabolic enzymes located in the ER, such as cytochrome P450s. abdn.ac.uk | In vitro metabolism studies using liver microsomes. |

| Cytosol | Interaction with cytosolic enzymes and proteins. | Studies using cytosolic fractions of cells. |

Fundamental Metabolic Transformations in In Vitro Enzymatic Systems

In vitro metabolic studies are crucial for identifying the primary routes of biotransformation a compound undergoes. These reactions are typically categorized as Phase I (functionalization) and Phase II (conjugation) reactions. nih.gov

The structure of this compound contains an aminoacyl (alanyl) linkage, which is susceptible to hydrolysis. This reaction would involve the cleavage of the amide bond, releasing alanine (B10760859) and 4-aminoantipyrine (B1666024). This type of hydrolytic cleavage is a common metabolic pathway for many compounds containing amide bonds. researchgate.net In vitro systems, such as liver homogenates or purified esterases and amidases, can be used to study the rate and extent of this hydrolysis.

Phase II conjugation reactions involve the addition of endogenous molecules to a xenobiotic or its metabolite to increase its water solubility and facilitate its excretion. abdn.ac.uk These reactions are catalyzed by transferase enzymes. nih.gov For this compound or its potential metabolites, several conjugation pathways are plausible:

Glucuronidation: This is a major conjugation pathway where glucuronic acid is attached to functional groups like hydroxyl, amino, or carboxyl groups. uomus.edu.iq The antipyrine moiety or any hydroxylated metabolites could undergo glucuronidation.

Sulfation: This involves the transfer of a sulfonate group to a hydroxyl or amino group. uomus.edu.iq

Glutathione (B108866) Conjugation: This pathway is important for detoxifying reactive electrophilic compounds. uomus.edu.iq

Acetylation: The primary amino group of 4-aminoantipyrine, a potential hydrolytic metabolite, could be a substrate for N-acetyltransferases. nih.gov

In vitro studies using liver microsomes (for glucuronidation) or cytosolic fractions (for sulfation, glutathione conjugation, and acetylation) supplemented with the necessary cofactors (e.g., UDPGA, PAPS, GSH, Acetyl-CoA) are standard methods to investigate these conjugation reactions. nih.govuomus.edu.iq

Table 3: Potential In Vitro Metabolic Transformations of this compound

| Metabolic Pathway | Enzyme Class | Potential Metabolite |

| Hydrolysis | Amidases/Esterases | 4-Aminoantipyrine, Alanine |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) uomus.edu.iq | Glucuronide conjugates |

| Sulfation | Sulfotransferases (SULTs) uomus.edu.iq | Sulfate conjugates |

| Acetylation | N-acetyltransferases (NATs) nih.gov | Acetylated metabolites |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) uomus.edu.iq | Glutathione conjugates |

Advanced Analytical Method Development for Research Applications of 4 Alanylaminoantipyrine

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of 4-alanylaminoantipyrine, providing the necessary separation and quantification capabilities for research applications. These methods are prized for their high resolution and sensitivity, allowing for the accurate measurement of the analyte in complex matrices.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of this compound and its related compounds. Methodologies are typically developed to ensure high resolution, specificity, and reproducibility.

Key Methodological Aspects:

Stationary Phases: Reversed-phase columns, such as C18, are commonly employed for the separation of pyrazolone (B3327878) derivatives due to their ability to effectively retain and separate compounds of moderate polarity.

Mobile Phases: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. The pH of the aqueous phase and the gradient of the organic modifier are critical parameters that are optimized to achieve the desired separation.

Detection: UV detection is frequently used, with the wavelength set at an absorbance maximum for the antipyrine (B355649) ring system to ensure high sensitivity.

| Parameter | Condition |

|---|---|

| Stationary Phase | YWG-C18H37 |

| Mobile Phase | Phosphate buffer (pH 5.5) and methanol (68:32) |

| Flow Rate | 2 mL/min |

| Detection Wavelength | 254 nm |

Gas Chromatography (GC) Applications for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct gas chromatographic (GC) analysis, GC methods can be employed following a derivatization step. Derivatization converts the polar, non-volatile analyte into a more volatile and thermally stable compound suitable for GC separation.

Derivatization Strategies:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens on the molecule with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility.

Acylation: The amino group of the alanyl moiety can be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form a less polar and more volatile derivative.

Following derivatization, the resulting compound can be separated on a GC column, often a capillary column with a non-polar or medium-polarity stationary phase, and detected using a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity.

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS) for Identification and Quantitation

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both the identification and precise quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and selective technique for the analysis of this compound in complex mixtures. Electrospray ionization (ESI) is a common ionization technique for such molecules, typically operating in positive ion mode. The mass spectrometer can be operated in full-scan mode for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for highly sensitive and specific quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS can provide both structural information and quantitative data. The electron ionization (EI) mass spectra of the derivatives will exhibit characteristic fragmentation patterns that can be used for unambiguous identification.

| Technique | Ionization Mode | Key Features |

|---|---|---|

| LC-MS | Electrospray Ionization (ESI) - Positive | High sensitivity and specificity, suitable for non-volatile compounds. |

| GC-MS | Electron Ionization (EI) | Requires derivatization, provides structural information through fragmentation patterns. |

Electrochemical Sensor Development for this compound Detection

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the detection of this compound. The development of these sensors often focuses on the modification of electrode surfaces to enhance the electrochemical response of the target analyte. For compounds like this compound, the electro-oxidation of the amino group or the pyrazolone ring is the basis for detection.

Sensor Design and Principles:

Electrode Materials: Glassy carbon electrodes (GCE) are a common platform for modification.

Nanomaterial Modifications: The sensitivity and selectivity of the sensors can be significantly improved by modifying the electrode surface with nanomaterials such as graphene, carbon nanotubes, or metallic nanoparticles. These materials increase the electrode surface area and enhance the rate of electron transfer.

Detection Principle: The detection is based on the electrochemical oxidation of the 4-aminoantipyrine (B1666024) moiety. The resulting oxidation peak current, measured by techniques like cyclic voltammetry or differential pulse voltammetry, is proportional to the concentration of the analyte.

Research on closely related compounds like 4-aminoantipyrine has demonstrated the feasibility of this approach, with modified electrodes exhibiting low detection limits and good selectivity. ijcrt.org

| Electrode Modification | Analytical Technique | Key Advantages |

|---|---|---|

| Graphene-modified GCE | Differential Pulse Voltammetry | Enhanced peak current and lower detection limit. ijcrt.org |

| Thiamine-functionalized silver–copper bimetallic nanoparticles | Square Wave Voltammetry | High sensitivity and selectivity. researchgate.net |

Spectrophotometric and Fluorometric Methods for Research Assays

Spectrophotometric and fluorometric methods are widely used in research assays for their simplicity, speed, and cost-effectiveness. These methods are particularly suitable for the quantification of this compound in various sample types.

Spectrophotometric Methods:

A common spectrophotometric method for the determination of compounds containing the 4-aminoantipyrine structure involves an oxidative coupling reaction. In this reaction, the 4-amino group couples with another aromatic compound, often a phenol (B47542) or an aniline (B41778) derivative, in the presence of an oxidizing agent (e.g., potassium ferricyanide) to form a colored product. The intensity of the color, which is measured with a spectrophotometer at the wavelength of maximum absorbance, is directly proportional to the concentration of the analyte.

Fluorometric Methods:

While less common than spectrophotometric methods, fluorometric assays can offer higher sensitivity. The development of fluorometric methods for this compound would likely involve either derivatization with a fluorescent reagent or the synthesis of inherently fluorescent analogues. Research has shown that certain derivatives of 4-aminoantipyrine exhibit significant fluorescence emission. nih.gov These fluorescent properties can be exploited for the development of sensitive analytical methods.

| Method | Principle | Advantages |

|---|---|---|

| Spectrophotometry | Oxidative coupling reaction to form a colored product. | Simple, rapid, and cost-effective. |

| Fluorometry | Measurement of inherent fluorescence or fluorescence of a derivative. nih.gov | Potentially higher sensitivity than spectrophotometry. |

Future Research Directions and Interdisciplinary Prospects for 4 Alanylaminoantipyrine

Novel Synthetic Routes and Green Chemistry Approaches for Sustainable Production

The pursuit of sustainable chemical manufacturing necessitates the development of novel synthetic pathways for 4-alanylaminoantipyrine that are both efficient and environmentally benign. Future research will likely focus on the principles of green chemistry, which prioritize waste reduction, the use of less hazardous substances, and energy efficiency. rsc.orgmdpi.com This involves a shift from traditional, often multi-step, syntheses to more streamlined and atom-economical processes. rsc.org

Key areas of exploration include:

Catalytic Innovations: The development and application of novel catalysts, including homogeneous, heterogeneous, organocatalysts, and biocatalysts, will be crucial. rsc.org These catalysts can enable reactions under milder conditions, reduce the need for stoichiometric reagents, and improve selectivity, thereby minimizing waste. For instance, the use of iron(II) phthalocyanine (B1677752) in a photo-thermo-mechanochemical synthesis has shown promise for creating quinolines in a solvent-free and energy-efficient manner. organic-chemistry.org

Alternative Solvents: A significant focus will be on replacing traditional volatile organic compounds (VOCs) with greener alternatives like water. organic-chemistry.org Research into "on-water" reactions, where the hydrophobic interactions of reactants in an aqueous medium can accelerate reaction rates and simplify product isolation, presents a promising avenue. organic-chemistry.org

Flow Chemistry: Continuous flow processes offer enhanced safety, efficiency, and scalability compared to traditional batch reactors. organic-chemistry.org The ability to maintain precise control over reaction parameters in a continuous flow system can lead to higher yields and purity, as well as reduced reaction times.

Biomass-Derived Feedstocks: The transition from fossil fuel-based starting materials to renewable biomass sources is a cornerstone of sustainable chemistry. rsc.orgnih.gov Research into converting biomass-derived platform molecules, such as those from the fermentation of sugars, into precursors for this compound synthesis could significantly reduce the carbon footprint of its production. nih.gov

These green chemistry approaches aim to create a more sustainable life cycle for this compound, from its synthesis to its potential applications.

Advanced Computational Modeling for Refined Structure-Function Relationships

Computational modeling has become an indispensable tool in modern chemistry and drug discovery, allowing for the simulation and study of complex molecular systems. nih.govjscimedcentral.com For this compound, advanced computational methods can provide profound insights into its structure-function relationships, guiding the design of new derivatives with enhanced properties.

Future research in this area will likely involve:

Molecular Docking and Dynamics Simulations: These techniques are used to predict how a molecule, such as this compound, binds to a biological target. jscimedcentral.comredalyc.org By simulating the interactions between the ligand and the receptor at an atomic level, researchers can understand the key binding modes and energies. jscimedcentral.com This information is critical for predicting the biological activity of the compound. For example, docking studies on 4-aminoantipyrine (B1666024) dithiocarbamate (B8719985) derivatives have highlighted the importance of hydrophobic interactions for their antimicrobial activity. wjpsonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing how variations in molecular descriptors (e.g., electronic, steric, and hydrophobic properties) affect activity, predictive models can be built to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates.

Integrative Modeling: Combining computational predictions with experimental data from techniques like X-ray crystallography or NMR spectroscopy can lead to more accurate and reliable models of protein-ligand complexes. nih.gov

These computational approaches will not only refine our understanding of this compound's existing properties but also accelerate the discovery of new applications and more effective analogues.

Development of Innovative Analytical Platforms for High-Throughput Research

To accelerate the pace of research and discovery involving this compound, the development of innovative analytical platforms capable of high-throughput screening (HTS) is essential. biobide.combmglabtech.com HTS allows for the rapid testing of thousands of compounds, making it a cornerstone of modern drug discovery and chemical biology. bmglabtech.comwikipedia.org

Future directions in this area include:

Miniaturization and Automation: HTS relies heavily on miniaturized assay formats, such as microtiter plates (e.g., 96, 384, or 1536-well plates), and robotic automation for liquid handling, incubation, and data acquisition. bmglabtech.comwikipedia.org This allows for the screening of large compound libraries in a cost-effective and time-efficient manner. bmglabtech.com

High-Content Screening (HCS): Unlike traditional HTS which often measures a single endpoint, HCS provides multi-parameter analysis of cellular responses. biobide.com By using automated microscopy and image analysis, HCS can simultaneously provide data on various cellular features, offering a more detailed understanding of a compound's effects.

Novel Detection Technologies: The development of more sensitive and robust detection methods is crucial for HTS. This includes advances in fluorescence, luminescence, and absorbance-based assays. istem.eu For example, near-infrared fluorescent nanosensors have been developed for the real-time detection of chemotherapeutics. nih.gov

Data Management and Analysis: The vast amount of data generated by HTS requires sophisticated data management and analysis platforms. bmglabtech.com The integration of artificial intelligence and machine learning algorithms can help in identifying "hits" from large datasets and discerning complex structure-activity relationships. bmglabtech.com

The implementation of these advanced analytical platforms will enable researchers to efficiently screen for new biological activities of this compound and its derivatives, as well as to optimize their properties for specific applications.

Deeper Exploration of Molecular Recognition Mechanisms (In Vitro) for Academic Inquiry

A fundamental understanding of how this compound interacts with other molecules at a molecular level is crucial for academic inquiry and the rational design of new chemical entities. In vitro studies provide a controlled environment to dissect these molecular recognition events.

Future research in this domain will likely focus on:

Binding Affinity and Kinetics: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantitatively measure the binding affinity (how strongly a molecule binds to its target) and the kinetics (the rates of association and dissociation) of the interaction. nih.gov This provides valuable thermodynamic and kinetic data about the binding process.

Structural Biology: Determining the three-dimensional structure of this compound in complex with its biological targets using methods like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy can provide an atomic-level picture of the interactions. nih.gov This structural information is invaluable for understanding the basis of molecular recognition.

Spectroscopic Techniques: Various spectroscopic methods, including UV-visible absorption, fluorescence, and circular dichroism, can be employed to study the conformational changes that occur in both this compound and its binding partner upon complex formation. rsc.org

Cell-SELEX for Aptamer Generation: The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, particularly using whole cells as targets (Cell-SELEX), can be used to generate DNA or RNA aptamers that bind specifically to cell surface targets. plos.org This can help in identifying the molecular targets of this compound on cells.

Q & A

Q. What are the challenges in scaling up the synthesis of 4-AAP derivatives for pharmacological studies?

- Methodological Answer :

- By-Product Formation : Optimize stoichiometry and reaction time to minimize side products (e.g., over-alkylation).

- Purification : Use column chromatography or recrystallization to isolate derivatives (e.g., acylated 4-AAP).

- Yield Optimization : Screen catalysts (e.g., DMAP) for acylation/alkylation reactions. Pilot-scale reactions (1–10 g) help identify scalability bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.